A Comprehensive Technical Guide to 2-Bromo-N-methyl-5-(trifluoromethyl)benzamide: Synthesis, Characterization, and Applications
A Comprehensive Technical Guide to 2-Bromo-N-methyl-5-(trifluoromethyl)benzamide: Synthesis, Characterization, and Applications
Introduction: The Significance of Trifluoromethylated Benzamides
Benzamide derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. The incorporation of a trifluoromethyl (CF3) group into these scaffolds can profoundly and beneficially alter their physicochemical and pharmacological properties. The CF3 group is a strong electron-withdrawing moiety that can enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets.[1][2] These characteristics make trifluoromethylated benzamides highly valuable in the design of novel pharmaceuticals and agrochemicals.[2] 2-Bromo-N-methyl-5-(trifluoromethyl)benzamide represents a promising, albeit less-explored, member of this class, offering a unique substitution pattern for further chemical derivatization and biological evaluation.
Physicochemical Properties
The precise physicochemical properties of 2-Bromo-N-methyl-5-(trifluoromethyl)benzamide have not been extensively documented. However, based on its structure and data from analogous compounds, the following properties can be anticipated:
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C9H7BrF3NO | Based on the chemical structure. |
| Molecular Weight | 285.06 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white solid | Typical for small molecule aromatic amides.[1] |
| Solubility | Soluble in organic solvents (e.g., acetone, ethanol, DCM); sparingly soluble in water. | The aromatic ring and trifluoromethyl group contribute to its hydrophobic nature.[1] |
| Melting Point | Moderately high | Aromatic amides are typically crystalline solids with well-defined melting points. For comparison, 2-(Trifluoromethyl)benzamide has a melting point of 160-164 °C.[3] |
| Stability | High | The carbon-fluorine bonds in the trifluoromethyl group are exceptionally strong, conferring high thermal and chemical stability.[2] |
Synthesis of 2-Bromo-N-methyl-5-(trifluoromethyl)benzamide
A robust and logical synthetic pathway to 2-Bromo-N-methyl-5-(trifluoromethyl)benzamide proceeds via a two-step process starting from the commercially available 2-Bromo-5-(trifluoromethyl)benzoic acid. This approach involves the formation of an acyl chloride intermediate, followed by amidation with methylamine.
Synthetic Workflow Diagram
Caption: Proposed two-step synthesis of 2-Bromo-N-methyl-5-(trifluoromethyl)benzamide.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 2-Bromo-5-(trifluoromethyl)benzoyl chloride
-
Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend 2-bromo-5-(trifluoromethyl)benzoic acid (1.0 eq) in anhydrous dichloromethane (DCM, 5-10 mL per gram of benzoic acid).
-
Addition of Reagents: Add a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops). To this stirring suspension, add thionyl chloride (SOCl2, 1.5-2.0 eq) dropwise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction progress can be monitored by the cessation of gas (HCl and SO2) evolution and the dissolution of the starting material. The reaction is typically complete within 2-4 hours.
-
Work-up: Once the reaction is complete, remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator. The resulting crude 2-bromo-5-(trifluoromethyl)benzoyl chloride, a pale yellow oil or low-melting solid, is typically used in the next step without further purification.
Step 2: Synthesis of 2-Bromo-N-methyl-5-(trifluoromethyl)benzamide
-
Reaction Setup: In a separate flame-dried, two-neck round-bottom flask under an inert atmosphere, dissolve methylamine (as a solution in THF or as a gas bubbled through the solvent, 1.2-1.5 eq) and a non-nucleophilic base such as triethylamine (1.5 eq) in anhydrous DCM. Cool the solution to 0 °C in an ice bath.
-
Addition of Acyl Chloride: Dissolve the crude 2-bromo-5-(trifluoromethyl)benzoyl chloride from the previous step in a minimal amount of anhydrous DCM. Add this solution dropwise to the cold, stirring methylamine solution.
-
Reaction and Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) for the disappearance of the acyl chloride.
-
Quenching and Extraction: Upon completion, quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).
-
Washing: Combine the organic layers and wash successively with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude 2-Bromo-N-methyl-5-(trifluoromethyl)benzamide by recrystallization (e.g., from an ethanol/water or hexanes/ethyl acetate mixture) or by silica gel column chromatography to obtain the final product as a solid.
Structural Characterization: A Spectroscopic Workflow
Confirming the identity and purity of the synthesized 2-Bromo-N-methyl-5-(trifluoromethyl)benzamide requires a combination of spectroscopic techniques.
Analytical Workflow Diagram
Caption: Analytical workflow for the characterization of 2-Bromo-N-methyl-5-(trifluoromethyl)benzamide.
Expected Spectroscopic Data
The following tables summarize the expected spectroscopic data for 2-Bromo-N-methyl-5-(trifluoromethyl)benzamide based on the analysis of similar structures.[4][5][6]
¹H NMR (Proton Nuclear Magnetic Resonance)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.8 - 8.2 | m | 3H | Aromatic protons |
| ~ 6.5 - 7.0 | br s | 1H | N-H proton |
| ~ 2.9 - 3.1 | d | 3H | N-CH3 protons |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 165 - 170 | C=O (amide carbonyl) |
| ~ 120 - 140 | Aromatic carbons |
| ~ 124 (q) | CF3 |
| ~ 26 - 28 | N-CH3 |
¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance)
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~ -60 to -65 | s | CF3 |
IR (Infrared) Spectroscopy
| Wavenumber (cm⁻¹) | Vibration |
| ~ 3300 | N-H stretch |
| ~ 1640 | C=O stretch (Amide I) |
| ~ 1540 | N-H bend (Amide II) |
| ~ 1320 | C-F stretch |
| ~ 1100 - 1150 | C-F stretches |
Mass Spectrometry (MS)
| m/z | Assignment |
| 285/287 | [M]⁺ molecular ion peak (characteristic bromine isotopic pattern) |
Potential Applications in Research and Development
2-Bromo-N-methyl-5-(trifluoromethyl)benzamide is a valuable building block for the synthesis of more complex molecules in several areas:
-
Medicinal Chemistry: The bromo substituent provides a handle for further functionalization via cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the generation of diverse libraries of compounds for screening against various biological targets.
-
Agrochemicals: The trifluoromethyl group is a common feature in modern pesticides and herbicides due to its ability to enhance biological activity.[2]
-
Materials Science: The high stability of fluorinated aromatic compounds makes them of interest in the development of advanced polymers and functional materials.[2]
Safety and Handling
While a specific Safety Data Sheet (SDS) for 2-Bromo-N-methyl-5-(trifluoromethyl)benzamide is not available, the safety precautions should be based on the hazards associated with its constituent functional groups and related compounds.
-
General Handling: Handle in a well-ventilated area, preferably in a chemical fume hood.[7][8] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[8] Avoid inhalation of dust and contact with skin and eyes.[7]
-
Health Hazards: Aromatic bromides and trifluoromethylated compounds can be irritants to the skin, eyes, and respiratory system.[7][8] Some related benzamides are classified as harmful if swallowed.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[8]
Conclusion
2-Bromo-N-methyl-5-(trifluoromethyl)benzamide is a promising chemical entity with significant potential in various fields of chemical research and development. This guide provides a comprehensive framework for its synthesis, characterization, and safe handling. The detailed protocols and expected analytical data serve as a valuable resource for scientists working with this and related trifluoromethylated benzamide derivatives. As with any chemical synthesis and characterization, all procedures should be performed by trained personnel in a suitably equipped laboratory.
References
- Google Patents. (n.d.). EP0355480B1 - Process for the preparation of n-methylbenzamide.
-
SpectraBase. (n.d.). N-methylbenzamide. Retrieved from [Link]
- Google Patents. (n.d.). CN101362707A - Method for one-step synthesizing N,N-diethyl-m-methyl benzamide in fixed bed.
-
PubChem. (n.d.). N-Methylbenzamide. Retrieved from [Link]
-
SpectraBase. (n.d.). N-Methyl-p-nitrobenzamide. Retrieved from [Link]
-
Ahmadi, M., et al. (2018). Synthesis of benzamides through direct condensation of carboxylic acids and amines in the presence of diatomite earth@IL/ZrCl4 under ultrasonic irradiation. Research on Chemical Intermediates, 44(12). Retrieved from [Link]
Sources
- 1. CAS 360-64-5: 2-(Trifluoromethyl)benzamide | CymitQuimica [cymitquimica.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 2-(TRIFLUOROMETHYL)BENZAMIDE | 360-64-5 [chemicalbook.com]
- 4. spectrabase.com [spectrabase.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. N-Methylbenzamide | C8H9NO | CID 11954 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. tcichemicals.com [tcichemicals.com]
- 8. fishersci.com [fishersci.com]
